molecular formula C7H5ClO2 B073872 Salicyloyl chloride CAS No. 1441-87-8

Salicyloyl chloride

Cat. No. B073872
CAS RN: 1441-87-8
M. Wt: 156.56 g/mol
InChI Key: DVIHKVWYFXLBEM-UHFFFAOYSA-N
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Patent
US06022548

Procedure details

In the first step, salicylic acid is mixed with thionyl (or oxalyl) halide, most preferably chloride, (molar ratio in the general range of from 1:1 to 2:1) in an anhydrous, typically non-polar, solvent, in the presence of pyridine catalyst, at a temperature of from 20 to 45° C. for 0.5-2 hours. At the end of this reaction, salicylic acid chloride id obtained. Optionally, the solvent is distilled at least partially.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl-:11]>N1C=CC=CC=1>[C:1]([Cl:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.